Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate group, a methoxy group, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 5-(2-amino-2-oxo-1-phenylethyl)-2-nitrobenzoate.
Reduction: 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoic acid.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylphenidate
- Dexmethylphenidate
- Ethylphenidate
Uniqueness
Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it possesses a nitro group that can undergo reduction to form reactive intermediates, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H15NO6 |
---|---|
Molekulargewicht |
329.30 g/mol |
IUPAC-Name |
methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C17H15NO6/c1-23-16(19)13-10-12(8-9-14(13)18(21)22)15(17(20)24-2)11-6-4-3-5-7-11/h3-10,15H,1-2H3 |
InChI-Schlüssel |
MRUOISZSBFIJHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.